molecular formula C5H8N2S B12823586 (4-Methylisothiazol-3-yl)methanamine

(4-Methylisothiazol-3-yl)methanamine

Cat. No.: B12823586
M. Wt: 128.20 g/mol
InChI Key: UGNUMRUTSFHFPZ-UHFFFAOYSA-N
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Description

(4-Methylisothiazol-3-yl)methanamine is a heterocyclic amine featuring an isothiazole ring (a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 2, respectively) substituted with a methyl group at position 4 and a methanamine (-CH2NH2) side chain at position 3. This article compares these analogs to infer trends in solubility, reactivity, and molecular interactions.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(4-methyl-1,2-thiazol-3-yl)methanamine

InChI

InChI=1S/C5H8N2S/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3

InChI Key

UGNUMRUTSFHFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN=C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisothiazol-3-yl)methanamine typically involves multi-step reactions starting from readily available raw materials. One common method involves the reaction of 4-methylisothiazole with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (4-Methylisothiazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Methylisothiazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylisothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural and molecular attributes of methanamine derivatives with heterocyclic cores:

Compound Name (CAS/RN) Heterocycle Core Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine Thiazole 4-Methoxy-3-methylphenyl C₁₂H₁₄N₂OS 234.32 Polar due to methoxy group; moderate solubility inferred
(5-((4-Iodobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine (1465053-68-2) Triazole 4-Iodobenzylthio C₁₁H₁₂IN₄S₂ 360.22 High molecular weight; iodine enhances lipophilicity
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine (1520752-02-6) Isoxazole 4-Ethylphenyl C₁₂H₁₄N₂O 202.26 Ethyl group increases hydrophobicity
1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine Thiadiazole Phenyl C₉H₉N₃S 191.25 Compact structure; potential π-π interactions
(2-(p-Tolyl)thiazol-4-yl)methanamine (89152-86-3) Thiazole 4-Methylphenyl (p-tolyl) C₁₁H₁₂N₂S 204.29 Methylphenyl enhances aromatic stacking
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride Triazole Sulfanyl-ethylamine (HCl salt) C₅H₁₁ClN₄S 194.68 Hydrochloride salt improves water solubility

Key Comparisons and Research Findings

Heterocycle Influence
  • Thiazole/Isothiazole vs. Triazole/Isoxazole :
    • Thiazole and isothiazole cores contain sulfur, enabling sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces). Triazoles (nitrogen-rich) exhibit stronger dipole interactions, while isoxazoles (with oxygen) are more polar but less reactive than sulfur-containing analogs .
    • Thiadiazoles () combine sulfur and nitrogen, offering unique electronic properties for catalytic or binding applications .
Substituent Effects
  • Polar Groups (Methoxy, Hydrochloride): The methoxy group in [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine enhances polarity, likely improving aqueous solubility compared to non-polar analogs like (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine . Hydrochloride salts () demonstrate significantly higher water solubility than free amines, critical for pharmaceutical formulations .

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